molecular formula C11H14O B1530751 (4-Cyclobutylphenyl)methanol CAS No. 1379071-08-5

(4-Cyclobutylphenyl)methanol

Cat. No.: B1530751
CAS No.: 1379071-08-5
M. Wt: 162.23 g/mol
InChI Key: RQYSHZUEXYZRTI-UHFFFAOYSA-N
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Description

“(4-Cyclobutylphenyl)methanol” is an organic compound that belongs to the class of phenols . It is characterized by a hydroxyl (OH) group attached to an aromatic ring. The molecule contains a total of 38 bonds, including 18 non-H bonds, 6 multiple bonds, 3 rotatable bonds, 6 aromatic bonds, 2 four-membered rings, 1 six-membered ring, 1 hydroxyl group, and 1 secondary alcohol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclobutyl group attached to a phenyl ring, with a methanol group attached to the phenyl ring . The molecular formula is C11H14O, and the molecular weight is 162.23 g/mol.

Scientific Research Applications

  • Synthesis and Rearrangement : A study by El-Hachach et al. (1999) describes the synthesis and rearrangement of cyclobutyl methanol, focusing on the preparation and transformation of this compound into other structures like norbornanes and (±)-cerapicol (El-Hachach, Fischbach, Gerke, & Fitjer, 1999).

  • Lipid Dynamics in Biological Membranes : Nguyen et al. (2019) discuss the impact of methanol on lipid dynamics in biological and synthetic membranes. This study highlights the effect of methanol on membrane components, providing insights into its role in cellular processes (Nguyen, DiPasquale, Rickeard, Stanley, Kelley, & Marquardt, 2019).

  • Catalytic C-C Coupling : A paper by Moran et al. (2011) explores the use of methanol in catalytic carbon-carbon coupling processes. This research demonstrates a novel application of methanol in creating complex alcohols through catalytic reactions (Moran, Preetz, Mesch, & Krische, 2011).

  • Methanol Synthesis Catalysts : Behrens et al. (2012) investigate the active sites of copper and zinc oxide catalysts used in methanol synthesis. Their findings contribute to understanding the mechanisms in catalysis and the role of nanoparticle structures in this process (Behrens, Studt, Kasatkin, Kühl, Hävecker, Abild‐Pedersen, Zander, Girgsdies, Kurr, Kniep, Tovar, Fischer, Nørskov, & Schlögl, 2012).

  • Protecting Group in Peptoid Synthesis : Qiu et al. (2023) report on the novel tris(4-azidophenyl)methanol, used as a protecting group for thiols in peptoid synthesis. This highlights a unique application in materials chemistry (Qiu, Brückel, Zippel, Nieger, Biedermann, & Bräse, 2023).

  • Hydrogen Donor in Catalysis : Smith and Maitlis (1985) discuss methanol acting as a hydrogen donor in reactions catalyzed by various metal complexes. This study provides insight into the reduction of organic substrates using methanol (Smith & Maitlis, 1985).

  • Electro-Catalyzing Methanol Oxidation : Niu, Zhao, and Lan (2016) explore the use of palladium deposits on nickel foam for electro-catalyzing methanol oxidation. This research contributes to the development of high-performance materials for green fuel cells (Niu, Zhao, & Lan, 2016).

Future Directions

The future of methanol production lies in the development of green and sustainable methods. Researchers are exploring the possibility of producing methanol using renewable energy, water, and CO2 . This approach could potentially eliminate the need for fossil fuels in methanol production .

Properties

IUPAC Name

(4-cyclobutylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h4-7,10,12H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYSHZUEXYZRTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=CC=C(C=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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